molecular formula C8H3F3O5 B8597784 4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID

4-HYDROXY-3,5,6-TRIFLUOROPHTHALIC ACID

Cat. No. B8597784
M. Wt: 236.10 g/mol
InChI Key: BYXIMXYJZPMWAX-UHFFFAOYSA-N
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Patent
US05739388

Procedure details

The procedure as described in Example 1 is followed, but only 9 g of a mixture of various aliphatic trialkylamines each having 6 to 14 carbon atoms in the alkyl radical (Hostarex A 327; a commercial product of Hoechst AG) and 518 g of an aqueous solution which contains 29.8 g (0.126 mol) of 4-hydroxy-3,5,6-trifluorophthalic acid in the form of corresponding alkali metal salts are used and, with addition of in total 158.3 g of 30% strength aqueous hydrochloric acid, likewise in 6 hours, 23.25 g (95.9% of theory) of 3-hydroxy-2,4,5-trifluorobenzoic acid are obtained.
[Compound]
Name
mixture
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
aliphatic trialkylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
518 g
Type
reactant
Reaction Step Four
Quantity
29.8 g
Type
reactant
Reaction Step Five
[Compound]
Name
alkali metal salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([F:16])=[C:4]([C:13]([OH:15])=[O:14])[C:5](=[C:9]([F:12])[C:10]=1[F:11])C(O)=O.Cl>>[OH:1][C:2]1[C:3]([F:16])=[C:4]([CH:5]=[C:9]([F:12])[C:10]=1[F:11])[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
mixture
Quantity
9 g
Type
reactant
Smiles
Step Two
Name
aliphatic trialkylamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
aqueous solution
Quantity
518 g
Type
reactant
Smiles
Step Five
Name
Quantity
29.8 g
Type
reactant
Smiles
OC=1C(=C(C(C(=O)O)=C(C1F)F)C(=O)O)F
Step Six
Name
alkali metal salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=C(C(=O)O)C=C(C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 23.25 g
YIELD: PERCENTYIELD 95.9%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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